

An In-depth Technical Guide on 1-[4-(Phenylthio)phenyl]ethan-1-one

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Compound of Interest

Compound Name: 1-[4-(Phenylthio)phenyl]ethan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-[4-(phenylthio)phenyl]ethan-1-one**, also known as 4-phenylthioacetophenone. The document covers its chemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering insights for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

1-[4-(Phenylthio)phenyl]ethan-1-one is a solid organic compound with the chemical formula $C_{14}H_{12}OS$.^[1] It is characterized by an acetophenone moiety linked to a phenylthio group.

Table 1: Physicochemical Properties of **1-[4-(Phenylthio)phenyl]ethan-1-one**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ OS	[1]
Molecular Weight	228.31 g/mol	[2]
CAS Number	10169-55-8	[3]
Appearance	Solid	[1]
Melting Point	67-68 °C	[4]
Boiling Point	180 °C @ 1 Torr	[4]
Density	1.17±0.1 g/cm ³ (Predicted)	[4]
XLogP3	4.26	[4]

Table 2: Spectroscopic Data of **1-[4-(Phenylthio)phenyl]ethan-1-one**

Spectroscopy	Data Highlights	Reference
¹ H NMR	Spectra available from commercial suppliers.	[2]
¹³ C NMR	Spectra available from commercial suppliers.	[2]
IR Spectrum	Data available in the NIST WebBook.	[5]
Mass Spectrum	Electron ionization data available in the NIST WebBook.	[5]

Synthesis of 1-[4-(Phenylthio)phenyl]ethan-1-one

The primary method for the synthesis of **1-[4-(phenylthio)phenyl]ethan-1-one** is the Friedel-Crafts acylation of diphenyl sulfide.[5][6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group into the aromatic ring of diphenyl sulfide.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions.

Materials:

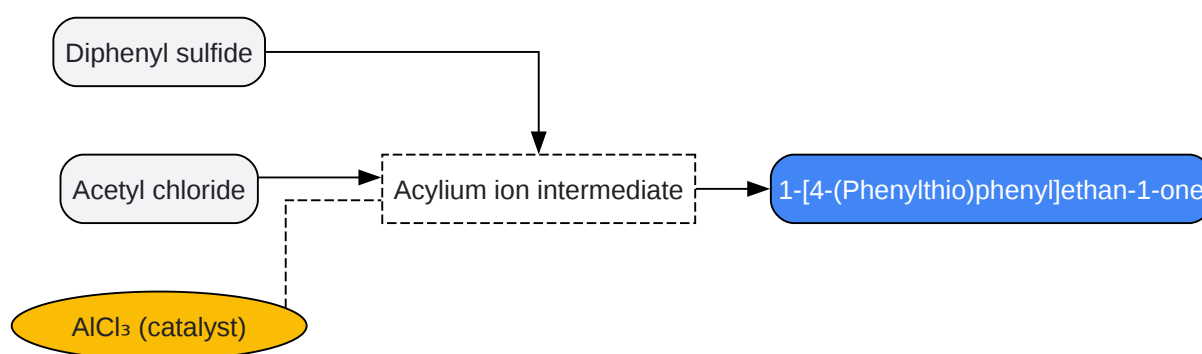
- Diphenyl sulfide
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware for organic synthesis

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- To this mixture, add a solution of diphenyl sulfide in dichloromethane dropwise from the dropping funnel.

- After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-[4-(phenylthio)phenyl]ethan-1-one** can be purified by recrystallization or column chromatography.

Diagram 1: Synthesis of **1-[4-(phenylthio)phenyl]ethan-1-one** via Friedel-Crafts Acylation



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Caption: Friedel-Crafts acylation of diphenyl sulfide.

Biological Activities: A Case Study of Structurally Related Compounds

While specific biological data for **1-[4-(phenylthio)phenyl]ethan-1-one** is not readily available in the current literature, studies on structurally similar compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, provide valuable insights into its potential pharmacological activities. These derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

A study on a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives demonstrated their potential as cytotoxic agents against the MCF-7 human breast cancer cell line.

Table 3: Cytotoxic Activity of Selected 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives against MCF-7 Cells

Compound	Structure	IC ₅₀ (μM)
4a	3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one	Data not provided, but noted as having high activity
4h	1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one	Data not provided, but noted as having high activity
Tamoxifen	Reference Drug	Data not provided for direct comparison

Note: The original study indicated high cytotoxic activity but did not provide specific IC₅₀ values in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

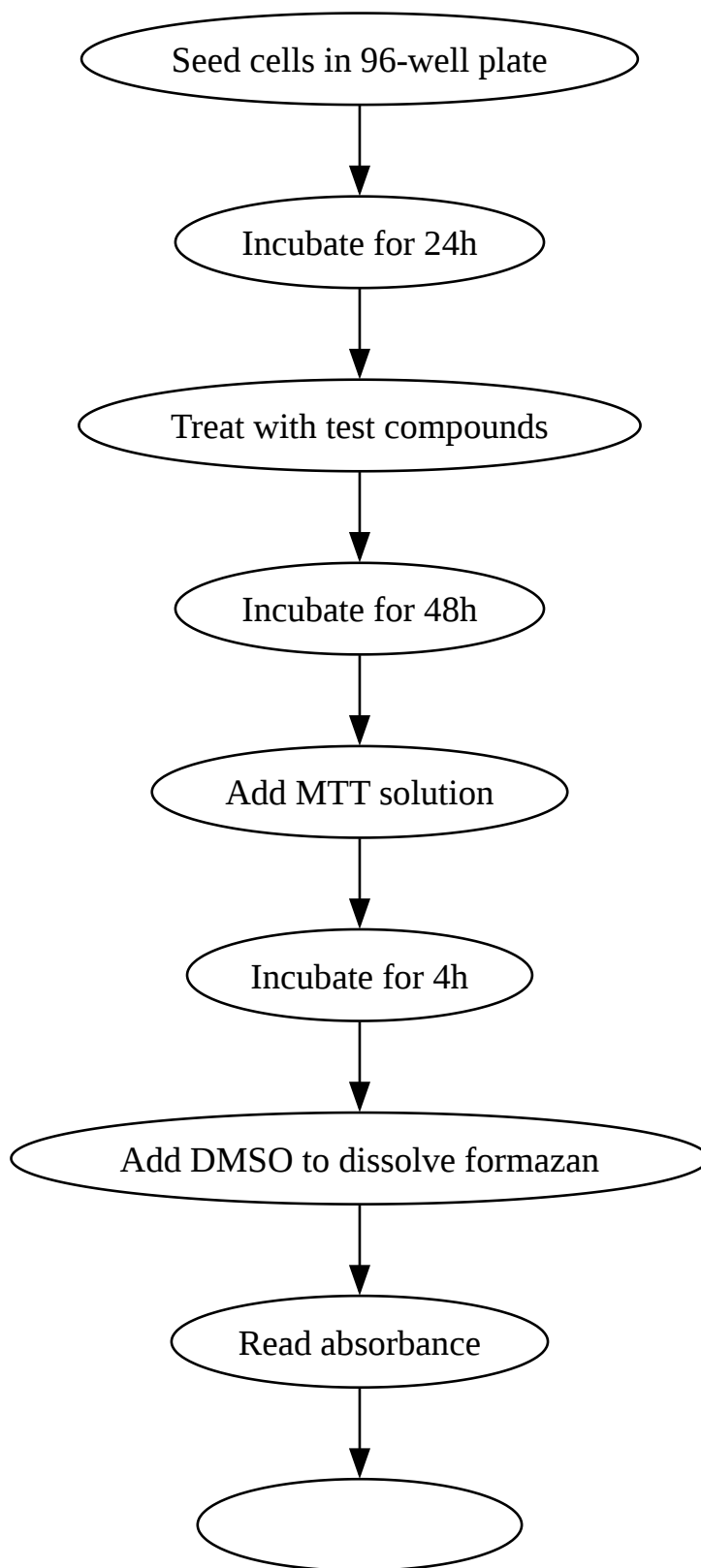
Materials:

- MCF-7 human breast cancer cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- 96-well plates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed MCF-7 cells in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the plates for 48 hours.
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Logical flow of a molecular docking study.

Future Perspectives

The available data suggests that **1-[4-(phenylthio)phenyl]ethan-1-one** is a readily synthesizable compound. While direct evidence of its biological activity is currently lacking, the demonstrated cytotoxicity of structurally related compounds warrants further investigation into the pharmacological potential of this molecule. Future research could focus on:

- Biological Screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory activities of **1-[4-(phenylthio)phenyl]ethan-1-one**.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of **1-[4-(phenylthio)phenyl]ethan-1-one** to identify key structural features for enhanced biological activity.
- Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of **1-[4-(phenylthio)phenyl]ethan-1-one** and its potential applications in drug discovery and development.

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